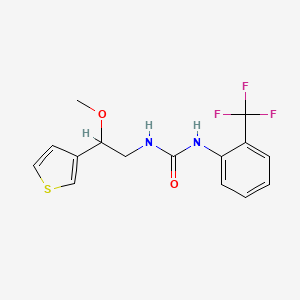
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as MTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MTU belongs to the class of urea derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Directed Lithiation and Substitution Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in organic synthesis, enabling high yields of substituted products through lithiation and subsequent reactions with various electrophiles. This method points to the potential of our compound in synthesizing novel derivatives for further exploration in medicinal chemistry and material science Smith, El‐Hiti, & Alshammari, 2013.
Neuroprotective and Antiparkinsonian Properties
The synthesis and evaluation of urea and thiourea derivatives of 2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine reveal significant antiparkinsonian activity. This suggests the potential of our compound in neuroprotective research, offering a basis for developing treatments against neurodegenerative diseases Azam, Alkskas, & Ahmed, 2009.
Antitumor Activities
Research into the antitumor activities of urea derivatives, such as the synthesis, crystal structure, and docking study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrates the compound's potential in cancer treatment. By understanding the interactions with CDK4 protein, this avenue of research could offer insights into the development of novel cancer therapeutics Hu et al., 2018.
Acetylcholinesterase Inhibition
The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity highlight the compound's potential in addressing diseases related to acetylcholine disruption, such as Alzheimer's. This research direction could lead to new treatments for cognitive disorders Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.
Propriétés
IUPAC Name |
1-(2-methoxy-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-22-13(10-6-7-23-9-10)8-19-14(21)20-12-5-3-2-4-11(12)15(16,17)18/h2-7,9,13H,8H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUQDYWSXZNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


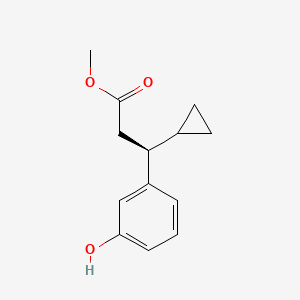
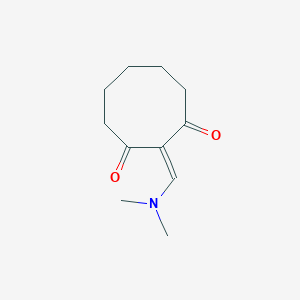

![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
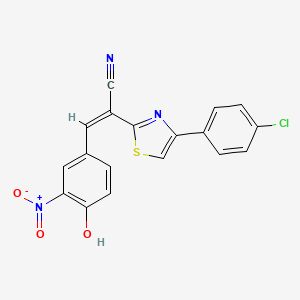
![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)
![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
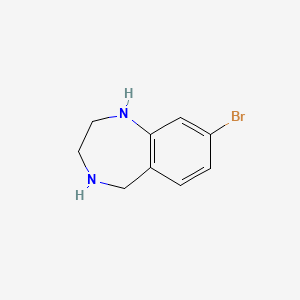
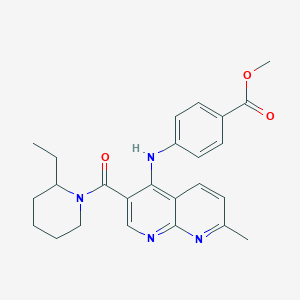
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)